Cas no 1010904-66-1 (6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline)
![6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline structure](https://www.kuujia.com/scimg/cas/1010904-66-1x500.png)
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline Chemical and Physical Properties
Names and Identifiers
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- 6-[5-(4-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
- Quinoxaline, 6-[3-(4-ethoxyphenyl)-4,5-dihydro-1-(methylsulfonyl)-1H-pyrazol-5-yl]-
- 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
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- Inchi: 1S/C20H20N4O3S/c1-3-27-16-7-4-14(5-8-16)18-13-20(24(23-18)28(2,25)26)15-6-9-17-19(12-15)22-11-10-21-17/h4-12,20H,3,13H2,1-2H3
- InChI Key: PWSMWZOSKVPOCK-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(C3N(S(C)(=O)=O)N=C(C4=CC=C(OCC)C=C4)C3)=CC=2)N=CC=1
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3371-0015-10μmol |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-40mg |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 40mg |
$140.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-5μmol |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-3mg |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-15mg |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-50mg |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 50mg |
$160.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-5mg |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-10mg |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-4mg |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F3371-0015-1mg |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline |
1010904-66-1 | 90%+ | 1mg |
$54.0 | 2023-11-21 |
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline Related Literature
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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3. Book reviews
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Additional information on 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline: A Comprehensive Overview
6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline (CAS No. 1010904-66-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinoxaline core and a substituted pyrazole ring. The combination of these structural elements imparts specific biological activities that make it a promising candidate for various therapeutic applications.
The quinoxaline scaffold is well-known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. In the case of 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline, the presence of the 4-ethoxyphenyl and methanesulfonyl substituents on the pyrazole ring further enhances its pharmacological profile. These substituents contribute to the compound's ability to interact with specific biological targets, thereby modulating various cellular processes.
Recent studies have highlighted the potential of 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline in the treatment of cancer. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against several human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
In addition to its antiproliferative effects, 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline has also shown promise in modulating inflammation. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has demonstrated that this compound can effectively reduce inflammatory markers and alleviate symptoms in preclinical models of inflammation.
The pharmacokinetic properties of 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline have been extensively studied to ensure its suitability for therapeutic use. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for drug development. Furthermore, the compound has demonstrated low toxicity in preclinical safety assessments, which is a critical factor in its potential clinical application.
In the context of drug discovery and development, the synthesis of 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline has been optimized to improve yield and purity. Various synthetic routes have been explored to achieve efficient and scalable production methods. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and enhance product yields.
The structural diversity within the quinoxaline class allows for extensive structure–activity relationship (SAR) studies. By systematically modifying the substituents on the pyrazole ring and other parts of the molecule, researchers can fine-tune the biological activity and pharmacological properties of 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline. This approach has led to the identification of several analogs with enhanced potency and selectivity.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is still in preclinical stages, early results are promising. Preclinical studies have provided valuable insights into its pharmacodynamics and pharmacokinetics, setting the stage for future clinical investigations.
In conclusion, 6-[3-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-y l]quinoxaline (CAS No. 1010904 - 66 - 1) represents a promising lead compound with potential applications in cancer therapy and inflammation management. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in various diseases.
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